molecular formula C21H27N5O4 B2893881 9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-92-7

9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2893881
CAS RN: 877616-92-7
M. Wt: 413.478
InChI Key: QABFDKYWAQKYGW-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring (a component of aromatic compounds) with two methoxy groups attached. Methoxy groups are often used in medicinal chemistry to improve the potency and bioavailability of drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely show the planar purine ring system, with the 2,4-dimethoxyphenyl and 2-methylpropyl groups causing some steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups. For example, the presence of the purine ring and the 2,4-dimethoxyphenyl group could affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Characterization

  • The development of new synthetic pathways for purine derivatives, including those similar to the mentioned compound, has been a focus of research. For instance, studies have shown the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through multi-step processes, highlighting the versatility and complexity of synthesizing such compounds (Ondrej imo, A. Rybár, J. Alföldi, 1995).

Electrochemical Studies

  • Research into the electrochemical properties of related purine compounds, such as 9-methylxanthine, reveals intricate oxidation processes that can inform the electrochemical behavior of similar purine-based molecules. This could have implications for the development of novel electrochemical sensors or materials (Michael T. Cleary, James L. Owens, Glenn Dryhurst, 1981).

Pharmaceutical Applications

  • The synthesis and evaluation of substituted pyrimidines, including pyrido[1,2-a]pyrimidine derivatives for urease inhibition, have been explored. This research contributes to the understanding of the biological activity of purine-based compounds and their potential as therapeutic agents (A. Rauf, Sumaira Liaqat, et al., 2010).

Photophysical Properties

  • Studies on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives showcase the potential of purine and pyrimidine analogs in developing pH sensors and other photophysical applications. This highlights the versatility of purine-based compounds in materials science and sensor technology (Han Yan, Xinlei Meng, et al., 2017).

Medicinal Chemistry

  • The investigation into new arylpiperazine 5-HT(1A) receptor ligands containing pyrimido[2,1-f]purine fragments illustrates the potential of purine derivatives in drug discovery, particularly in designing compounds with specific receptor affinities. This research underscores the medicinal chemistry applications of purine analogs (Sławomir Jurczyk, M. Kołaczkowski, et al., 2004).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, it could interact with biological targets such as enzymes or receptors. The 2,4-dimethoxyphenyl group might play a role in binding to these targets .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-13(2)12-26-19(27)17-18(23(3)21(26)28)22-20-24(9-6-10-25(17)20)15-8-7-14(29-4)11-16(15)30-5/h7-8,11,13H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFDKYWAQKYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dimethoxyphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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